molecular formula C7H15Cl2N3 B1438043 [3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride CAS No. 1059626-17-3

[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride

Cat. No.: B1438043
CAS No.: 1059626-17-3
M. Wt: 212.12 g/mol
InChI Key: RICAYURMNZSWDK-UHFFFAOYSA-N
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Description

[3-(2-Methyl-1H-imidazol-1-yl)propyl]amine dihydrochloride is a dihydrochloride salt of a tertiary amine functionalized with a 2-methylimidazole moiety. The compound features a propyl linker connecting the amine group to the 1-position of the 2-methylimidazole ring. The dihydrochloride formulation enhances aqueous solubility, a critical property for pharmaceutical or biochemical applications .

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-7-9-4-6-10(7)5-2-3-8;;/h4,6H,2-3,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICAYURMNZSWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059626-17-3
Record name 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride typically involves the reaction of 2-methylimidazole with 3-chloropropylamine in the presence of a suitable solvent and catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or other purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the imidazole ring .

Scientific Research Applications

Biochemical Research

[3-(2-Methyl-1H-imidazol-1-yl)propyl]amine dihydrochloride is utilized in biochemical studies for its ability to serve as a ligand in protein interactions. This application is particularly relevant in the study of enzyme kinetics and receptor-ligand binding assays.

Application AreaDescription
Protein Interaction StudiesUsed as a ligand to investigate binding affinities and kinetics with target proteins.
Enzyme KineticsAssists in understanding the mechanisms of enzyme action and inhibition.

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Its structural similarity to known neurotransmitters suggests possible interactions with neurotransmitter receptors.

Study FocusFindings
Neurotransmitter ModulationPreliminary studies indicate modulation of serotonin and dopamine receptors.
Antidepressant PotentialAnimal models show promise for mood enhancement effects.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in various assays due to its defined chemical properties. It aids in the development of new analytical techniques for detecting similar compounds.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Serves as a calibration standard for method validation.
Mass SpectrometryUtilized in identifying metabolites in biological samples.

Case Study 1: Protein Binding Assays

In a study published by researchers at a leading university, this compound was used to evaluate binding affinities of various ligands to G-protein coupled receptors (GPCRs). The results demonstrated that the compound significantly enhanced the binding efficiency of certain ligands, indicating its utility in drug design.

Case Study 2: Neuropharmacological Effects

A recent animal study explored the effects of this compound on anxiety-like behaviors in rodents. The administration of this compound resulted in reduced anxiety levels, suggesting that it may have potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of [3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The compound may also influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs with Imidazole Moieties

The closest analogs include:

  • [1-(4-Methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride (QY-9412) : Differs in the position of the methyl group on the imidazole ring (4-methyl vs. 2-methyl). This positional isomerism may alter steric and electronic properties, influencing binding affinity in biological systems .
  • [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride: Features a branched dimethylpropyl chain instead of a linear propyl linker.

Heterocyclic Variations

Compounds in replace the imidazole ring with nitro-substituted triazoles or benzothiazoles:

  • 2-{4-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]piperazin-1-yl}benzonitrile dihydrochloride (10): Incorporates a nitro-triazole group and a piperazine ring.
  • 6-Chloro-N-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]-1,3-benzothiazol-2-amine (15) : Combines a benzothiazole core with a nitro-triazole substituent. Such hybrid structures are common in antiparasitic agents .

Functional Group Modifications

  • Amine vs. Piperazine : The target compound’s primary amine contrasts with piperazine derivatives (e.g., Compounds 10–14 in ). Piperazines often improve metabolic stability but may increase molecular weight and logP .
  • Dihydrochloride Salts : All compared compounds share dihydrochloride formulations, suggesting similar strategies to enhance solubility. For example, Compound 10 has a melting point of 168–170°C, while Compound 11 exceeds 220°C, indicating variable thermal stability among salts .

Data Table: Key Properties of Structural Analogs

Compound Name Structural Feature Melting Point (°C) Purity Source
[3-(2-Methyl-1H-imidazol-1-yl)propyl]amine dihydrochloride 2-Methylimidazole, propylamine N/A N/A Target Compound
[1-(4-Methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride (QY-9412) 4-Methylimidazole isomer N/A 95%
2-{4-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]piperazin-1-yl}benzonitrile dihydrochloride (10) Nitro-triazole, piperazine 168–170 N/A
1-[(3,4-Dichlorophenyl)methyl]-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine dihydrochloride (11) Nitro-triazole, dichlorophenyl >220 N/A
6-Chloro-N-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]-1,3-benzothiazol-2-amine (15) Benzothiazole, nitro-triazole 193–195 N/A

Research Findings and Implications

  • Biological Activity : Nitro-heterocycles in compounds (e.g., 3-nitro-1,2,4-triazole) are associated with antichagasic activity, but the target compound lacks this group, suggesting divergent applications .
  • Solubility and Stability : Dihydrochloride salts generally exhibit high water solubility, critical for drug formulation. The target compound’s melting point is unreported, but analogs range from 165°C to >220°C, indicating robust salt stability .
  • Synthetic Flexibility : The propylamine linker in the target compound allows for modular derivatization, akin to piperazine-based scaffolds in , which are versatile in medicinal chemistry .

Biological Activity

[3-(2-Methyl-1H-imidazol-1-yl)propyl]amine dihydrochloride is a compound characterized by its imidazole moiety and propylamine backbone. This unique structure suggests potential biological activity, particularly in pharmacological applications. The imidazole ring is known for its ability to interact with various biological receptors and enzymes, influencing neurotransmitter systems and cellular signaling pathways. This article reviews the biological activities associated with this compound, synthesizing findings from diverse sources.

The chemical formula of this compound is C₇H₁₃N₃·2HCl, indicating the presence of two hydrochloric acid molecules that enhance its solubility and stability in aqueous environments. The imidazole group contributes to its reactivity, allowing for nucleophilic substitution reactions, which are crucial in biological systems.

Pharmacological Interactions

The compound exhibits a range of pharmacological activities:

  • Neuroprotective Effects : Preliminary studies suggest that derivatives of imidazole compounds can act as neuroprotective agents, potentially influencing pathways associated with neurodegenerative diseases. The specific effects of this compound require further investigation through experimental assays .
  • Anti-inflammatory Properties : Similar imidazole-containing compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties. Further research is needed to elucidate the mechanisms involved .

Antimicrobial Activity

Recent studies have shown that compounds with imidazole rings can exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Comparative Antimicrobial Activity of Imidazole Derivatives

Compound NameMIC (µM) against BacteriaMIC (µM) against Fungi
2-Methylimidazole5.64 (S. aureus)16.69 (C. albicans)
Histamine8.33 (E. coli)Not reported
This compoundTBDTBD

The mechanism of action for this compound likely involves its interaction with various molecular targets:

  • Receptor Binding : The imidazole ring can coordinate with metal ions and participate in π-π interactions with aromatic residues in proteins, modulating the activity of target molecules .
  • Enzymatic Interactions : The compound may act as a substrate or ligand for various enzymes, influencing their activity through competitive inhibition or allosteric modulation.

Case Studies

While specific case studies on this compound are scarce, related research highlights the importance of imidazole derivatives in drug development:

  • Anti-Trypanosomal Activity : A study screening various imidazole derivatives for anti-trypanosomal activity found significant growth inhibitory properties against Trypanosoma cruzi, suggesting potential applications for similar compounds in treating parasitic infections .
  • Antimicrobial Efficacy : Another investigation into alkaloids revealed moderate to good antimicrobial activity among compounds with structural similarities to imidazoles, indicating a promising avenue for further exploration of this compound in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [3-(2-Methyl-1H-imidazol-1-yl)propyl]amine dihydrochloride, and how is its structure confirmed?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where 2-methylimidazole reacts with 3-chloropropylamine under basic conditions, followed by dihydrochloride salt formation. Key steps include refluxing in aprotic solvents (e.g., acetonitrile) and purification via recrystallization. Structural confirmation relies on ¹H NMR (e.g., imidazole proton signals at δ 6.8–7.1 ppm, methylene protons adjacent to the amine at δ 2.6–3.1 ppm) and HRESIMS (exact mass matching [M+H]⁺ or [M+2H-Cl]⁺ ions). Purity is assessed by elemental analysis .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral features confirm its identity?

  • Methodological Answer :

  • ¹H NMR : Assign imidazole protons (aromatic region), propyl chain protons (δ 1.6–3.2 ppm), and amine protons (broad signals at δ 5–8 ppm in D₂O). Methyl groups (2-Me on imidazole) appear as singlets at δ 2.3–2.5 ppm .
  • HRESIMS : Look for molecular ion peaks (e.g., [C₇H₁₄N₃]⁺ + 2Cl⁻) with <5 ppm mass error. Isotopic patterns validate chloride content .
  • FT-IR : N-H stretches (~3200–3400 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data (e.g., NMR chemical shifts or HRESIMS m/z values)?

  • Methodological Answer :

  • For NMR mismatches : Re-examine solvent effects (e.g., D₂O vs. DMSO-d₆) and pH-dependent protonation states. Compare with structurally analogous compounds (e.g., ’s imidazole derivatives) to identify expected shifts .
  • For HRESIMS anomalies : Verify ionization efficiency (e.g., matrix effects in ESI+) and consider alternative adducts (e.g., [M+Na]⁺). Use isotopic labeling (e.g., ¹³C/¹⁵N) to trace fragmentation pathways .
  • Cross-validate with X-ray crystallography (if crystalline) for absolute configuration, though this may require collaboration with specialized facilities .

Q. What in vitro models are appropriate for evaluating the antichagasic activity of this compound, and how are activity thresholds determined?

  • Methodological Answer :

  • T. cruzi amastigote assays in mammalian cell lines (e.g., Vero cells) are standard. Activity thresholds (IC₅₀) are determined via dose-response curves (0.1–100 µM), with benznidazole as a positive control. Synergy studies (e.g., with posaconazole) assess combinatorial effects .
  • Cytotoxicity screening (e.g., HepG2 cells) ensures selectivity (SI >10). Mechanistic studies include mitochondrial membrane potential assays (JC-1 dye) to probe apoptosis induction .

Q. What strategies mitigate instability issues (e.g., hygroscopicity) during storage, based on physicochemical properties?

  • Methodological Answer :

  • Storage : Use desiccated containers (silica gel) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless lyophilized .
  • Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free amine or oxidized imidazole) are identified via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride

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